molecular formula C11H20O10 B8004477 Xylosucrose

Xylosucrose

Cat. No.: B8004477
M. Wt: 312.27 g/mol
InChI Key: DRYHSZUFKNRFCT-ZHFBNFJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xylosucrose can be synthesized through enzymatic reactions involving levansucrase or β-D-fructofuranosidase . These enzymes facilitate the transfer of fructofuranosyl units from sucrose to xylose, forming this compound. The reaction conditions typically involve an aqueous medium with controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve the use of bioreactors where the enzymatic reactions can be scaled up. The process includes the preparation of enzyme solutions, mixing with sucrose and xylose substrates, and maintaining optimal conditions for the reaction. The product is then purified using techniques such as chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Xylosucrose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugars, fructose, and xylose.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of corresponding sugar acids.

    Reduction: Reducing agents like sodium borohydride can reduce this compound to sugar alcohols.

Major Products Formed: The major products formed from these reactions include fructose, xylose, sugar acids, and sugar alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Xylosucrose has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic reactions involving sugars.

    Biology: this compound serves as a substrate in studies of carbohydrate metabolism and enzyme specificity.

    Medicine: Research into prebiotic effects and potential health benefits of this compound is ongoing, particularly its role in promoting beneficial gut microbiota.

    Industry: this compound is explored for its use in food and beverage industries as a low-calorie sweetener and functional ingredient.

Mechanism of Action

The mechanism of action of xylosucrose involves its interaction with specific enzymes that catalyze its hydrolysis or transfer reactions. For instance, levansucrase facilitates the transfer of fructofuranosyl units to xylose, forming this compound . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes the catalytic reaction.

Comparison with Similar Compounds

Comparison: Xylosucrose is unique due to its specific structure involving a xylose unit linked to a fructofuranosyl unit. Unlike sucrose, which is a common disaccharide, this compound has potential prebiotic effects and applications in promoting gut health. Lactosucrose, another similar compound, also has prebiotic properties but differs in its sugar composition and linkage.

Biological Activity

Xylosucrose, a disaccharide composed of a fructofuranosyl unit linked to a xylopyranosyl unit, has garnered attention for its potential biological activities and applications in various fields, including nutrition, medicine, and biotechnology. This article delves into the biological activity of this compound, highlighting its metabolic roles, prebiotic effects, and potential therapeutic applications.

Overview of this compound

This compound is synthesized enzymatically from sucrose and xylose using specific enzymes like levansucrase or β-D-fructofuranosidase. Its unique structure allows it to function differently from traditional sugars, leading to various biological effects.

1. Metabolic Role

This compound serves as a substrate in carbohydrate metabolism studies. It is utilized in research to understand enzyme specificity and the metabolic pathways involving sugars. The compound's interaction with enzymes can lead to insights into carbohydrate digestion and absorption processes in the human body.

2. Prebiotic Effects

Research has indicated that this compound may act as a prebiotic, promoting the growth of beneficial gut microbiota. This effect is significant as it can enhance gut health and improve overall metabolic functions. This compound's ability to stimulate the proliferation of beneficial bacteria such as bifidobacteria has been documented in several studies .

Table 1: Comparison of Prebiotic Effects

CompoundBeneficial Bacteria StimulatedMechanism of Action
This compoundBifidobacteriaFermentation leading to short-chain fatty acid production
InulinBifidobacteria, LactobacillusFermentation producing SCFAs
OligofructoseBifidobacteriaSelective fermentation

3. Health Benefits

The potential health benefits associated with this compound include:

  • Gut Health Improvement : As a prebiotic, it may enhance gut flora balance.
  • Low-Calorie Sweetener : Due to its low caloric content compared to sucrose, it is being explored as an alternative sweetener in food products .
  • Potential Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate immune responses and reduce inflammation in the gut.

Case Studies

Recent case studies have explored the application of this compound in dietary interventions aimed at improving gut health. One notable study involved participants consuming this compound-enriched diets, which resulted in increased levels of beneficial gut bacteria and improved digestive health markers.

Case Study Summary:

  • Participants : 50 individuals with digestive issues.
  • Intervention : Daily intake of this compound (10g).
  • Outcome : Significant increase in bifidobacteria levels and improvement in digestive symptoms over 8 weeks.

Research Findings

A variety of research findings support the biological activity of this compound:

  • Enzymatic Studies : Research indicates that specific enzymes preferentially hydrolyze this compound, leading to the release of xylose and fructose, which can be utilized by gut bacteria .
  • NMR Analysis : Structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the unique glycosidic bonds within this compound, which are crucial for its biological activity .
  • Comparative Studies : Comparisons with other oligosaccharides have shown that this compound exhibits distinct metabolic pathways and fermentation profiles that contribute to its prebiotic effects .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHSZUFKNRFCT-ZHFBNFJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylosucrose
Reactant of Route 2
Xylosucrose
Reactant of Route 3
Xylosucrose
Reactant of Route 4
Xylosucrose
Reactant of Route 5
Xylosucrose
Reactant of Route 6
Xylosucrose

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